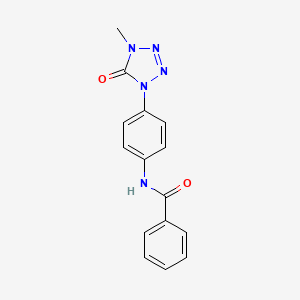
3,4-difluoro-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Difluoro-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzamide core with difluoro substitution on the benzene ring and a pyrazolyl group substituted with a tetrahydropyran moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzamide typically involves multiple steps, starting with the preparation of the pyrazolyl core. This can be achieved through the reaction of hydrazine with appropriate diketones or β-ketoesters. The difluoro-substituted benzoyl chloride is then reacted with the pyrazolyl core in the presence of a base such as triethylamine to form the benzamide linkage.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms can also help in optimizing reaction conditions and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The difluoro-substituted benzene ring can be oxidized to form difluorobenzoic acid derivatives.
Reduction: : The pyrazolyl group can be reduced to form pyrazolylamine derivatives.
Substitution: : The tetrahydropyran ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles such as Grignard reagents and organolithium compounds can be employed.
Major Products Formed
Oxidation: : Difluorobenzoic acid derivatives.
Reduction: : Pyrazolylamine derivatives.
Substitution: : Substituted tetrahydropyran derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its difluoro substitution can impart unique electronic properties, making it valuable in the design of new materials and catalysts.
Biology
In biological research, this compound can be used to study enzyme inhibition and receptor binding. Its structural features may allow it to interact with specific biological targets, providing insights into biochemical pathways.
Medicine
In the medical field, this compound has potential as a lead compound for drug development. Its ability to modulate biological targets can be explored for therapeutic applications, such as in the treatment of inflammatory diseases or cancer.
Industry
In industry, this compound can be used in the development of new chemical processes and products. Its unique properties may make it suitable for applications in materials science, such as in the creation of advanced polymers or coatings.
Mechanism of Action
The mechanism by which 3,4-difluoro-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzamide exerts its effects depends on its molecular targets and pathways. The difluoro substitution on the benzene ring can enhance binding affinity to certain receptors or enzymes, leading to specific biological responses. The pyrazolyl group may interact with key amino acids in the active site of target proteins, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3,4-Difluorobenzamide: : Similar structure but lacks the pyrazolyl and tetrahydropyran groups.
N-(1-((Tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzamide: : Similar structure but without the difluoro substitution on the benzene ring.
3,4-Difluoro-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide: : Similar structure but with an acetamide group instead of benzamide.
Uniqueness
The uniqueness of 3,4-difluoro-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzamide lies in its combination of difluoro substitution, pyrazolyl group, and tetrahydropyran moiety. This combination provides a unique set of chemical and biological properties that distinguish it from similar compounds.
Properties
IUPAC Name |
3,4-difluoro-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N3O2/c17-14-5-4-11(7-15(14)18)16(22)20-12-8-19-21(9-12)10-13-3-1-2-6-23-13/h4-5,7-9,13H,1-3,6,10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYAFZPZHUILBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NC(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


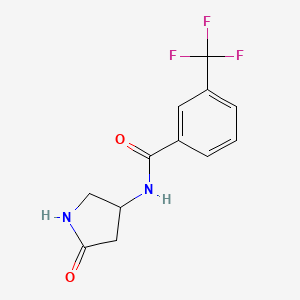
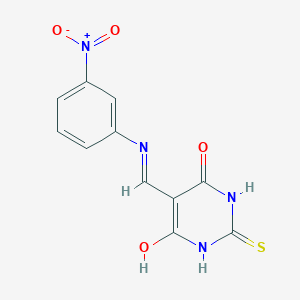
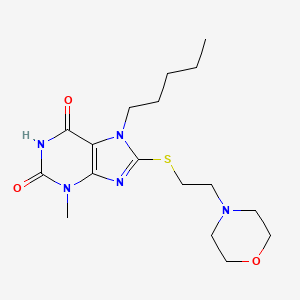
![3-{[5-(4-fluorophenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide](/img/structure/B2915530.png)



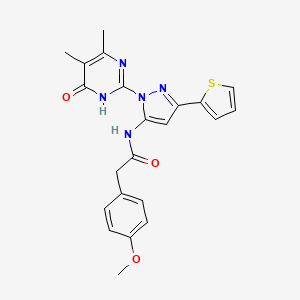

![2-Bromo-3-(difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B2915539.png)
![5-[1-(hydroxyimino)ethyl]-N-(4-methoxyphenyl)-4-methyl-1,3-thiazol-2-amine](/img/structure/B2915541.png)
